1-(2,5-Dichlorophenyl)sulfonylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(2,5-Dichlorophenyl)sulfonylbenzimidazole consists of a benzimidazole core with a sulfonyl group attached to one of the carbon atoms in the benzene ring. Two chlorine atoms are also attached to the benzene ring.Scientific Research Applications
Antimicrobial and Antiviral Activities
- Antimicrobial Agents : Compounds derived from similar chemical structures have shown moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
- Antiviral Activities : Sulfonamide derivatives have been synthesized to show anti-tobacco mosaic virus activity, indicating potential for broader antiviral applications (Chen et al., 2010).
Cyclooxygenase-2 (COX-2) Inhibition
- A series of sulfonamide-containing derivatives were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of potent and selective inhibitors, highlighting the therapeutic potential of sulfonamide derivatives in inflammation and pain management (Penning et al., 1997).
Material Science and Polymer Chemistry
- Polymer Blends for Gas Separation : Research on blends of polybenzimidazole with polyimides synthesized from various anhydrides and diamines showed miscibility and potential for application in gas separation technologies, particularly for high-temperature conditions (Ahn et al., 1997).
- Fuel Cell Membrane Development : Novel sulfonated polybenzimidazole was prepared and used to create cross-linked membranes, showing improved water stability and promising applications in fuel cell technology (Xu et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-9-5-6-10(15)13(7-9)20(18,19)17-8-16-11-3-1-2-4-12(11)17/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUHMEZESKEPKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234112 |
Source
|
Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)sulfonylbenzimidazole | |
CAS RN |
326901-92-2 |
Source
|
Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326901-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.